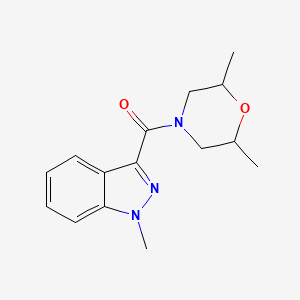

![molecular formula C12H21N5O2S B6458777 1-(cyclopropanesulfonyl)-4-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,4-diazepane CAS No. 2549015-51-0](/img/structure/B6458777.png)

1-(cyclopropanesulfonyl)-4-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,4-diazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

1-(cyclopropanesulfonyl)-4-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,4-diazepane has been studied for its potential applications in a variety of scientific fields. For example, this compound has been studied for its use as a catalyst in organic synthesis reactions. This compound has been found to be an effective catalyst for a variety of different reactions, including Diels-Alder reactions, Michael additions, and nucleophilic substitutions. This compound has also been studied for its potential use as a fluorescent probe in biological imaging. This compound has been found to be an effective fluorescent probe in the detection of proteins and other biological molecules, making it a potential tool for studying biological processes.

Mechanism of Action

Target of Action

The primary targets of this compound are the orexin receptors , specifically Orexin-1 (OX1R) and Orexin-2 (OX2R) . These receptors play a crucial role in the regulation of sleep and wakefulness .

Mode of Action

This compound acts as a dual orexin receptor antagonist (DORA) . It blocks the binding of the neuropeptides orexin A and orexin B to OX1R and OX2R . This inhibition suppresses the arousal mechanism, which can be beneficial for treating conditions characterized by excessive wakefulness, such as insomnia .

Biochemical Pathways

The compound affects the orexinergic system , which is closely related to sleep and wakefulness . Orexin is a key upstream controller of wake-promoting neurotransmitters, including acetylcholine, histamine, norepinephrine, and serotonin . Blocking OX1R may inhibit REM sleep, while the activation of OX2R is necessary for the transition from wakefulness to NREM sleep .

Result of Action

By antagonizing the orexin receptors, the compound reduces wakefulness and promotes sleep . This makes it a potential therapeutic agent for insomnia, a condition characterized by difficulty in initiating and/or maintaining sleep .

Advantages and Limitations for Lab Experiments

1-(cyclopropanesulfonyl)-4-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,4-diazepane has several advantages for use in laboratory experiments. This compound is a relatively stable compound and is easily synthesized in the laboratory. In addition, this compound is a highly versatile molecule and can be used in a variety of different reactions. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound is a relatively new compound and its mechanism of action is not yet fully understood. In addition, this compound is a relatively expensive compound and its use in laboratory experiments can be costly.

Future Directions

The potential applications of 1-(cyclopropanesulfonyl)-4-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,4-diazepane are still being explored. Future research should focus on further exploring the mechanism of action of this compound and its potential use in the treatment of various diseases. In addition, further research should focus on exploring the potential use of this compound in the development of new drugs and other therapeutic agents. Finally, further research should focus on exploring the potential use of this compound in the development of new catalysts for organic synthesis reactions.

Synthesis Methods

1-(cyclopropanesulfonyl)-4-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,4-diazepane is typically synthesized via a two-step reaction involving a cyclopropanesulfonyl chloride reactant and a 2-(2H-1,2,3-triazol-2-yl)ethyl-1,4-diazepane (TED) reactant. The first step involves the reaction of the cyclopropanesulfonyl chloride and TED to form a cyclopropanesulfonate intermediate. This intermediate is then reacted with a base such as potassium carbonate to form this compound. The overall reaction is shown below:

Cyclopropanesulfonyl chloride + TED → Cyclopropanesulfonate intermediate → this compound + Potassium Carbonate

properties

IUPAC Name |

1-cyclopropylsulfonyl-4-[2-(triazol-2-yl)ethyl]-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O2S/c18-20(19,12-2-3-12)16-7-1-6-15(8-10-16)9-11-17-13-4-5-14-17/h4-5,12H,1-3,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYJAIXTEPOSFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2CC2)CCN3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine](/img/structure/B6458706.png)

![4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B6458715.png)

![1-(cyclopropanesulfonyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepane](/img/structure/B6458718.png)

![1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,4-diazepane](/img/structure/B6458724.png)

![6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole](/img/structure/B6458735.png)

![4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B6458740.png)

![4-[2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6458755.png)

![6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline](/img/structure/B6458763.png)

![6-chloro-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinazoline](/img/structure/B6458767.png)

![8-cyclopentyl-5-methyl-2-{[(pyrazin-2-yl)methyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6458769.png)

![1-(cyclopropanesulfonyl)-4-[2-(1H-1,2,3-triazol-1-yl)ethyl]-1,4-diazepane](/img/structure/B6458779.png)

![1-(cyclopropanesulfonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine](/img/structure/B6458786.png)

![3-(1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine](/img/structure/B6458791.png)